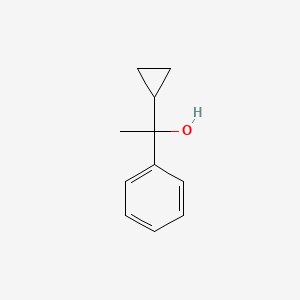

1-Cyclopropyl-1-phenylethanol

描述

Significance and Research Context in Organic Chemistry

The significance of 1-cyclopropyl-1-phenylethanol in organic chemistry stems from the intriguing reactivity imparted by its constituent functional groups. The cyclopropyl (B3062369) group, with its inherent ring strain, can participate in unique ring-opening reactions, offering pathways to diverse molecular scaffolds. chemicalbook.com For instance, research has demonstrated the ring-opening/annulation reaction of this compound with potassium sulfide (B99878) to synthesize 5-phenylthiophene-2-carbaldehyde (B91291), highlighting its utility in constructing heterocyclic compounds. rsc.org

Furthermore, the tertiary alcohol functionality allows for a range of transformations common to this class of compounds. The presence of both the bulky phenyl and cyclopropyl groups creates a sterically hindered environment around the hydroxyl group, influencing the stereochemical outcome of reactions at this center. The phenyl group, with its aromatic π-system, can electronically influence the reactivity of the alcohol and the adjacent cyclopropyl ring. wikipedia.orgunl.pt This interplay of steric and electronic effects makes this compound a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.

Historical Perspective of this compound Studies

Early interest in cyclopropyl carbinyl systems, a class of compounds to which this compound belongs, was driven by their propensity to undergo fascinating rearrangements. The high degree of p-character in the C-C bonds of the cyclopropane (B1198618) ring allows for significant electronic interaction with an adjacent carbocationic center, leading to the formation of non-classical carbocations and subsequent rearrangement to homoallylic systems. researchgate.netrsc.org

A notable study published in The Journal of Organic Chemistry in 1989 detailed a synthesis of this compound, contributing to the available literature on this compound. chemicalbook.com More recent research has continued to explore the synthetic utility of this and related cyclopropyl carbinols. For example, studies have investigated their use in iodine-catalyzed nucleophilic substitution reactions with phenols and in stereospecific intramolecular Friedel–Crafts-type reactions. researchgate.net These investigations underscore the ongoing relevance of this compound and its derivatives in contemporary organic synthesis.

Structural Considerations for Research: Influence of Cyclopropyl and Phenyl Moieties on Reactivity and Binding Affinity

The reactivity and potential binding affinity of this compound are profoundly influenced by its structural components.

Cyclopropyl Moiety: The three-membered ring of the cyclopropyl group is characterized by significant angle strain, with C-C-C bond angles of 60°. This strain makes the ring susceptible to cleavage under certain reaction conditions, a property that can be harnessed for synthetic purposes. The electronic nature of the cyclopropyl group is also noteworthy; it can act as an electron-donating group through conjugation with adjacent π-systems or p-orbitals, a phenomenon known as "cyclopropyl conjugation." unl.pt This can stabilize adjacent carbocations and influence the regioselectivity of certain reactions. acs.org

Phenyl Moiety: The phenyl group is a bulky, hydrophobic substituent that exerts significant steric hindrance. wikipedia.org In the context of this compound, this steric bulk can direct the approach of reagents, leading to stereoselective transformations. Electronically, the phenyl group is generally considered inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons, but it can also act as a resonance-donating group. wikipedia.org The aromatic ring's ability to delocalize charge can stabilize reactive intermediates, such as carbocations, formed during a reaction. solubilityofthings.com

The combination of these two groups creates a unique chemical environment. The steric and electronic interplay between the cyclopropyl and phenyl moieties governs the stability of intermediates and transition states, thereby dictating the outcome of chemical reactions. For instance, in reactions involving the formation of a carbocation at the tertiary carbon, both the cyclopropyl and phenyl groups can participate in stabilizing the positive charge. The specific reaction conditions will determine which group's influence is dominant and what reaction pathway is favored.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | nih.govguidechem.com |

| Molar Mass | 162.23 g/mol | nih.gov |

| Density | 1.060 g/cm³ | stenutz.eu |

| Boiling Point | 241-242 °C | chemicalbook.com |

| Refractive Index | 1.536 | stenutz.eu |

| Flash Point | 90 °C | chemicalbook.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source |

| ¹H-NMR (400 MHz, CDCl₃) | δ = 9.96-9.95 (d, J = 4 Hz, 0.9 H), 8.02-8.01 (d, J = 4 Hz, 1 H), 7.84-7.83 (d, J = 4 Hz, 0.81 H), 7.59-7.57 (m, 2 H), 7.46-7.40 (m, 2 H), 7.38-7.33 (s, 1 H) | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODESSVLMCLJHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-04-3 | |

| Record name | α-Cyclopropyl-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5558-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-cyclopropyl-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopropyl 1 Phenylethanol

Classical Synthetic Routes to 1-Cyclopropyl-1-phenylethanol

Traditional methods for synthesizing this compound primarily rely on the robust and well-established principles of organometallic chemistry, particularly the addition of a cyclopropyl (B3062369) nucleophile to a phenyl ketone precursor.

Grignard Reactions Utilizing Cyclopropylmagnesium Bromide and Related Organometallic Reagents

The most common and direct method for the preparation of this compound is the Grignard reaction. This approach involves the nucleophilic addition of a cyclopropyl organometallic species to acetophenone (B1666503). The key reagent, cyclopropylmagnesium bromide, is typically prepared in situ by reacting cyclopropyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The formation of this Grignard reagent is understood to involve diffusing cyclopropyl radical intermediates. nih.gov

Once formed, the cyclopropylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol, this compound. researchgate.net This reaction is a cornerstone for creating the C-C bond between the cyclopropyl ring and the quaternary carbon center.

The general scheme for this reaction is as follows:

Step 1: Grignard Reagent Formation:

Cyclopropyl Bromide + Mg -> Cyclopropylmagnesium Bromide

Step 2: Nucleophilic Addition:

Cyclopropylmagnesium Bromide + Acetophenone -> Magnesium Alkoxide Intermediate

Step 3: Hydrolysis:

Magnesium Alkoxide Intermediate + H₃O⁺ -> this compound

While cyclopropylmagnesium bromide is the most frequently used reagent, other organometallic compounds can also be employed. For instance, organolithium reagents could theoretically provide an alternative route, though the Grignard pathway is more commonly cited for this specific transformation. The efficiency of the Grignard reaction can sometimes be affected by side reactions, such as reduction, especially with bulky reagents, but for the cyclopropyl group, the addition reaction is generally efficient. thieme-connect.de

Nucleophilic Addition Strategies to Precursors

Expanding on the theme of nucleophilic addition, strategies involving different precursors or activation methods are also relevant. Cyclopropyl ketones, for example, are versatile intermediates that readily undergo nucleophilic addition at the carbonyl group to form alcohols. acs.orgsmolecule.com In this context, the synthesis would involve the addition of a methyl nucleophile (e.g., from methylmagnesium bromide or methyllithium) to cyclopropyl phenyl ketone.

A related, though less direct, strategy involves the reaction of nucleophiles with phenylcyclopropylketene. cdnsciencepub.com For example, reaction of phenylcyclopropylketene with n-butyllithium followed by trapping the enolate intermediate can lead to derivatives that could potentially be converted to the target alcohol. cdnsciencepub.com However, the most direct nucleophilic addition strategy remains the addition of a cyclopropyl group to a ketone like acetophenone. researchgate.net

Advanced and Stereoselective Synthesis of this compound

The presence of a chiral center at the quaternary carbon of this compound has prompted the development of advanced synthetic methods aimed at controlling its stereochemistry. These approaches are crucial for accessing enantiomerically pure forms of the alcohol, which are often required for applications in fields like medicinal chemistry and materials science.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a powerful tool for establishing stereocenters with high enantioselectivity. For tertiary alcohols like this compound, this typically involves the enantioselective addition of an organometallic reagent to a prochiral ketone, guided by a chiral catalyst.

While specific data for the asymmetric synthesis of this compound is not extensively detailed in the literature, successful strategies for analogous compounds provide a clear blueprint. For instance, the catalytic asymmetric synthesis of 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol (B2384864) has been achieved with high enantiomeric excess (>90% ee) and yield (85-90%) through the enantioselective reduction of the corresponding ketone using a Corey-Bakshi-Shibata (CBS) catalyst and borane-dimethyl sulfide (B99878) as the reductant. This suggests that a similar approach, the asymmetric addition of a cyclopropyl nucleophile to acetophenone mediated by a chiral ligand or catalyst, is a feasible strategy.

Another relevant advanced approach is the asymmetric hydrogenation of enol esters. csic.es This method involves the rhodium-catalyzed synthesis of a vinyl benzoate (B1203000) from acetophenone, followed by asymmetric hydrogenation. While 1-cycloalkyl vinyl esters have been noted as particularly challenging substrates, the use of specialized phosphine-phosphite ligands has achieved high enantioselectivities (90-95% ee) for related cycloalkyl derivatives. csic.es

| Catalytic System | Substrate Type | Outcome | Potential for this compound |

| (R)-CBS / BH₃·SMe₂ | Prochiral trifluoromethyl ketone | >90% ee, 85-90% yield | High potential via asymmetric reduction of cyclopropyl phenyl ketone. |

| Rhodium / P-OP Ligands | 1-Cycloalkyl Vinyl Ester | 90-95% ee csic.es | Feasible via asymmetric hydrogenation of the corresponding enol ester of acetophenone. |

| Chiral Rhodium Complex | Diazo compounds and alkenes | High ee for cyclopropyl α-amino carboxylates rsc.org | Demonstrates efficacy of rhodium catalysts in asymmetric cyclopropane (B1198618) synthesis, though less direct for the target alcohol. |

Enantioselective Synthesis via Biocatalytic Methods

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure chiral compounds. Enzymes, particularly lipases and alcohol dehydrogenases, are widely used for the resolution of racemic alcohols.

Enzymatic kinetic resolution (EKR) is a well-established method for separating enantiomers from a racemic mixture. The process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For secondary alcohols, this is often an acylation reaction. A major drawback of EKR is its theoretical maximum yield of 50% for a single enantiomer. scielo.br

To overcome this limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. scielo.bracs.org

The DKR of (rac)-1-phenylethanol, a close structural analog of the target compound, has been extensively studied and provides a strong model. scielo.brbeilstein-journals.org These systems typically use a lipase (B570770), such as the immobilized Candida antarctica lipase B (CALB or Novozyme 435), for the enantioselective acylation, and a metal catalyst for the racemization of the unreacted alcohol. acs.orgbeilstein-journals.org

Table of DKR Systems for 1-Phenylethanol (B42297) Analogs:

| Enzyme | Racemization Catalyst | Acyl Donor | Yield & Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Ruthenium complex ((η⁵-C₅Ph₅)RuCl(CO)₂) | Isopropenyl acetate (B1210297) | 97% yield, 99.8% ee of (R)-acetate | beilstein-journals.org |

| Candida antarctica lipase B (CALB) | Niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O) | Vinyl acetate | 92% conversion, 85% ee of (R)-acetate | scielo.br |

The successful application of these DKR systems to 1-phenylethanol strongly suggests their potential applicability to this compound. The structural similarity indicates that enzymes like CALB would likely accept it as a substrate. Furthermore, the ability of certain microorganisms to reduce cyclopropyl ketones demonstrates that enzymes can effectively interact with cyclopropyl-containing molecules. srce.hr The development of a biocatalytic resolution for racemic this compound would therefore be a promising avenue for accessing its enantiomers.

Stereochemical Control in Biotransformation Processes

Biotransformation offers an environmentally benign route to chiral alcohols, including this compound, by leveraging the high stereoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs). scispace.comuniovi.es These biocatalytic reductions of the corresponding prochiral ketone, cyclopropyl phenyl ketone, can afford high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer, depending on the specific microorganism or isolated enzyme used. srce.hrresearchgate.net

The stereochemical outcome of microbial reductions is influenced by the substrate structure and the specific enzymes present in the chosen biocatalyst. srce.hr For instance, some microorganisms may produce a single reductase that follows Prelog's rule to yield the (S)-alcohol, while others may contain anti-Prelog reductases that furnish the (R)-alcohol. The presence of multiple reductases with opposing stereoselectivities can diminish the enantiomeric excess of the product. researchgate.net

Several strategies can be employed to control and enhance the stereoselectivity of these biotransformations. These include the use of specific inhibitors to block the activity of one of the competing reductases, immobilization of the microbial cells, and the use of organic solvents in the reaction medium. researchgate.net Furthermore, the use of isolated enzymes, often overexpressed in a host organism like E. coli, provides a more controlled system where a single, highly selective ADH can be utilized. uniovi.es For example, ADHs from Rhodococcus ruber and Lactobacillus brevis have been successfully employed in the deracemization of sec-alcohols, a process that involves a stereoselective oxidation followed by a stereoselective reduction. uniovi.es

The substrate itself plays a crucial role in determining the stereochemical course of the reaction. The relative sizes of the substituents on the ketone, in this case, the phenyl and cyclopropyl groups, influence how the substrate fits into the active site of the enzyme, thereby dictating which face of the carbonyl group is reduced. srce.hr

Asymmetric Hydrogenation of Prochiral Ketones (e.g., Acetophenone to 1-Phenylethanol, and Analogous Strategies for this compound Precursors)

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. ua.es This technique relies on transition metal catalysts, most notably those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), in combination with chiral ligands. ua.esnih.gov The hydrogenation of acetophenone to 1-phenylethanol is a benchmark reaction in this field, and the principles derived from its study are directly applicable to the synthesis of this compound from its precursor, cyclopropyl phenyl ketone. acs.orgnih.gov

Ruthenium complexes containing chiral diphosphine ligands, such as BINAP, and diamine ligands, like DPEN, have proven to be highly effective catalysts for the asymmetric hydrogenation of aryl ketones. acs.orgnih.gov These catalysts can achieve high conversions and excellent enantioselectivities under relatively mild conditions. nih.govresearchgate.net The mechanism of these reactions is complex and has been the subject of extensive computational and experimental studies. It is understood that the chiral environment created by the ligands around the metal center dictates the stereochemical outcome of the hydride transfer to the ketone. acs.orgnih.gov

For the synthesis of (R)-1-cyclopropyl-1-phenylethanol, a ruthenium catalyst system, RuCl2(indan-ambox)(PPh3), has been shown to be effective in the asymmetric hydrogenation of cyclopropyl phenyl ketone. In one study, this catalyst, used in 2-propanol with potassium tert-butoxide as a base, yielded the (R)-alcohol with 80% conversion and 92% enantiomeric excess. rsc.org

The choice of catalyst, ligands, solvent, and reaction conditions are all critical factors that can be tuned to optimize both the reactivity and the enantioselectivity of the hydrogenation. For example, iron and manganese-based catalysts have also been developed as more abundant and less expensive alternatives to noble metal catalysts. scholaris.ca

Table 1: Asymmetric Hydrogenation of Cyclopropyl Phenyl Ketone

| Catalyst/Ligand | Substrate | Product | Conversion (%) | ee (%) | Configuration | Reference |

| RuCl2(indan-ambox)(PPh3) | Cyclopropyl phenyl ketone | (R)-1-Cyclopropyl-1-phenylethanol | 80 | 92 | R | rsc.org |

Process Optimization and Scalability Considerations in this compound Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and consideration of scalability. For the synthesis of this compound, whether through biotransformation or asymmetric hydrogenation, several factors must be addressed to ensure an efficient, cost-effective, and safe process.

For asymmetric hydrogenation, catalyst loading is a key parameter to optimize. High turnover numbers (TON) and turnover frequencies (TOF) are desirable to minimize the amount of expensive catalyst required. scholaris.ca Process parameters such as hydrogen pressure, temperature, and reaction time must be carefully controlled to ensure high conversion and enantioselectivity while maintaining a safe operating window. researchgate.netscholaris.ca The choice of solvent is also important, not only for its effect on the reaction but also for its environmental impact and ease of removal and recycling. scholaris.ca

The development of continuous flow reactors for both biocatalytic and chemocatalytic processes offers several advantages for scalability, including improved heat and mass transfer, better process control, and the potential for higher throughput. acs.org For instance, continuous flow microreactors have been successfully used for the metal-free oxidative amidation of aldehydes, demonstrating the potential of this technology for other transformations. acs.org

Ultimately, the choice between a biocatalytic and a chemocatalytic approach for the large-scale synthesis of this compound will depend on a variety of factors, including the desired enantiomer, the required purity, economic considerations, and the environmental impact of the process.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1 Phenylethanol

Transformation Reactions of 1-Cyclopropyl-1-phenylethanol

The tertiary alcohol functionality of this compound can be oxidized to the corresponding ketone, cyclopropyl (B3062369) phenyl ketone. This transformation is a common and synthetically useful reaction for cyclopropyl carbinols. Mechanistic studies indicate that the reaction pathway can determine the integrity of the strained cyclopropyl ring.

Research using 1-cyclopropyl-1-phenylcarbinol (an alternative name for the title compound) as a probe molecule has shown that its oxidation can proceed without opening the cyclopropyl ring. When the oxidation follows a two-electron hydride shift mechanism, the cyclopropyl group remains intact. mdpi.com For example, the aerobic oxidation catalyzed by base metal layered double hydroxide (B78521) (LDH) catalysts yields cyclopropyl phenyl ketone, with no evidence of products that would result from a radical-mediated ring-opening. mdpi.comresearchgate.net Analysis of the reaction mixture after oxidation with an LDH catalyst showed the presence of cyclopropyl phenyl ketone in 64% yield. mdpi.com

Other oxidizing agents have also been successfully employed. The use of potassium chlorochromate (KCC) in acetone (B3395972) converts α-cyclopropylbenzyl alcohol (another synonym) to cyclopropyl phenyl ketone in a 55% yield. scispace.com While general oxidizing agents like potassium permanganate (B83412) and chromium trioxide are known to oxidize similar secondary alcohols, specific conditions and yields for the title compound are well-documented with specialized reagents.

| Reagent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Layered Double Hydroxide (LDH) Catalyst | Not specified | Cyclopropyl phenyl ketone | 64% | mdpi.com |

| Potassium Chlorochromate (KCC) | Acetone | Cyclopropyl phenyl ketone | 55% | scispace.com |

The reduction of the hydroxyl group in this compound to yield the corresponding hydrocarbon, (1-cyclopropylethyl)benzene, represents a dehydroxylation reaction. While this is a fundamental transformation, specific documented examples for this exact substrate are not prevalent in the surveyed literature. However, the reduction of analogous compounds suggests this is a feasible transformation. For instance, the related isomer 1-cyclopropyl-2-phenylethanol (B3111995) can be reduced to cyclopropyl-phenylethane using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. smolecule.com Similarly, other benzylic alcohols can be reduced to their corresponding alkanes. The expected product, (1-cyclopropylethyl)benzene, is a known compound, though its synthesis is often approached from other routes. uni-regensburg.de

The hydroxyl group of this compound is a key site for functionalization, allowing for its conversion into other functional groups via substitution reactions. A primary challenge in these reactions is that the hydroxyl group is a poor leaving group. libretexts.org Therefore, it must first be converted into a more reactive intermediate.

A common strategy is the reaction with thionyl chloride (SOCl₂) to form the corresponding alkyl chloride. libretexts.org This reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which is a much better leaving group, allowing for subsequent nucleophilic attack by the chloride ion. libretexts.org For related cyclopropyl methanol (B129727) systems, reactions with thionyl chloride can sometimes be accompanied by rearrangements due to the formation of carbocationic intermediates and the inherent strain of the cyclopropylcarbinyl system.

Esterification is another important functionalization pathway. The alcohol can react with acylating agents to form esters, such as the 1-aryl-1-cyclopropyl 3,5-dinitrobenzoates, which can then be used in further solvolysis studies or substitution reactions. sit.edu.cn The reactivity of the hydroxyl group is enhanced compared to non-benzylic alcohols due to the stability of the potential benzylic carbocation intermediate that can form during Sₙ1-type reactions.

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, providing a powerful synthetic route to linear chains and new ring systems.

A notable reaction of this compound involves a tandem ring-opening/annulation process to form thiophene (B33073) derivatives. Specifically, the reaction of this compound with potassium sulfide (B99878) (K₂S) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures results in the formation of 5-phenylthiophene-2-carbaldehyde (B91291). smolecule.comrsc.orgrsc.org This transformation involves the cleavage of C-C bonds within the cyclopropyl moiety and the formation of two new C-S bonds. rsc.org

Initial studies of this reaction at 120 °C yielded the desired product in 41%. rsc.org Subsequent optimization of the reaction conditions, including the choice of sulfur source, solvent, and temperature, led to improved yields. Potassium sulfide was found to be the most effective sulfur source, and DMSO proved crucial, likely acting as both the solvent and a mild oxidant in the annulation process. smolecule.comrsc.org

| Sulfur Source | Solvent | Temperature (°C) | Product | Yield |

|---|---|---|---|---|

| K₂S | DMSO | 120 | 5-phenylthiophene-2-carbaldehyde | 41% |

| Na₂S·9H₂O | DMSO | 120 | 5-phenylthiophene-2-carbaldehyde | 25% |

| Elemental Sulfur | DMSO | 120 | 5-phenylthiophene-2-carbaldehyde | Trace |

| K₂S | DMF | 120 | 5-phenylthiophene-2-carbaldehyde | Not Detected |

| K₂S | DMSO | 140 | 5-phenylthiophene-2-carbaldehyde | 66% |

The interaction of this compound and its ketone precursor with organometallic reagents highlights the delicate balance between 1,2-addition and cyclopropyl ring-opening. The course of the reaction is highly dependent on the specific organometallic reagent used. oup.com

For the precursor, cyclopropyl phenyl ketone, reaction with methyllithium (B1224462) (MeLi) results in a standard 1,2-addition to the carbonyl group, yielding this compound as the major product with 99% selectivity. oup.com This indicates that under these conditions, the alcohol is the stable end product, and the cyclopropyl ring does not open. In contrast, when the same ketone is treated with methylmagnesium iodide (MeMgI), a ring-opening product is observed in moderate yield, alongside the 1,2-addition product. oup.com

While direct ring-opening of this compound by organometallics is less commonly reported, the activation of the alcohol can facilitate this process. Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can coordinate to the hydroxyl oxygen, transforming it into a better leaving group. smolecule.com This activation polarizes the adjacent C-C bonds of the cyclopropane (B1198618), rendering them more susceptible to nucleophilic attack by an organometallic reagent, which would lead to a ring-opened product. smolecule.com This reactivity is observed in related isomers, where strong nucleophiles like Grignard reagents can induce an Sₙ2-type ring-opening of the cyclopropane. smolecule.com

Ring-Opening/Annulation Reactions Involving the Cyclopropyl Moiety

Acid-Catalyzed Rearrangements of Cyclopropylmethanols

The acid-catalyzed rearrangement of cyclopropylmethanol (B32771) systems, such as this compound, is a significant area of study. The high susceptibility of the cyclopropane ring to cleavage under acidic conditions is driven by the relief of its inherent ring strain. smolecule.com Protonation of the hydroxyl group and subsequent loss of water generates a tertiary carbocation. This carbocation is stabilized by the adjacent phenyl group and can undergo various rearrangements.

One common pathway involves the Wagner-Meerwein rearrangement, where the phenyl group migrates to relieve the angular strain of the cyclopropane ring. smolecule.com In the presence of a strong acid like concentrated sulfuric acid, the carbocation intermediate can also lead to the formation of allylic alcohols through a hydride shift from the ethanol (B145695) moiety. smolecule.com

Studies on related cyclopropylmethanol systems incorporated into a benzonorbornadiene framework have shown that the stereochemistry of the cyclopropyl cation intermediate is crucial in determining the reaction pathway. tubitak.gov.tr The endo-isomer, for instance, can rearrange to a secondary cyclopropyl cation, a pathway not observed for the exo-isomer. tubitak.gov.tr This highlights the intricate relationship between stereochemistry and the stability of cationic intermediates in these rearrangements. The transformation of cyclopropylmethanols into homoallylic halides is another synthetically useful reaction that proceeds through cationic intermediates. tubitak.gov.tr

Mechanistic Studies of Key Reactions Involving this compound

Investigation of Reactive Intermediates (e.g., Metal Enolates, Cationic Species, Radical Pathways)

The reactions of this compound and related structures involve several types of reactive intermediates, including cationic species, radical pathways, and metal enolates.

Cationic Species: As discussed in the context of acid-catalyzed rearrangements, carbocations are key intermediates. smolecule.comtubitak.gov.tr The stability of these cations, influenced by factors like steric effects and the nature of substituents, dictates the observed products. tubitak.gov.tr For example, in the reaction of an endo-cyclopropyl methanol system with thionyl chloride, the formation of different rearranged chlorides and alcohols is explained by the relative stabilities of the classical carbocation intermediates formed. tubitak.gov.trtubitak.gov.tr Evidence for the formation of transient cations has also been observed in surface reactions of cyclopropylmethoxide on molybdenum oxide, leading to ring expansion and contraction characteristic of cationic processes. figshare.com

Radical Pathways: Radical-mediated ring-opening of the cyclopropane moiety can also occur. smolecule.com Under oxidative conditions, an oxygen-centered radical can be generated, which then triggers the ring-opening to form a β-ketoalkyl radical. smolecule.com This radical intermediate can then participate in further reactions like intramolecular cyclization or intermolecular trapping. smolecule.com However, it's noted that while carbon-centered radicals are not typically known to undergo the kind of rearrangements seen with cations, contributions from radical pathways cannot always be completely ruled out. figshare.com

Metal Enolates: In reactions involving organometallic reagents, metal enolates are proposed as intermediates. For instance, the nickel-catalyzed ring-opening reaction of cyclopropyl phenyl ketone with trimethylaluminum (B3029685) is believed to proceed through the formation of a metal enolate. oup.com

Role of Catalysts and Reaction Conditions in Promoting Transformations (e.g., Solvent Effects, Temperature, Specific Catalytic Systems)

Catalysts and reaction conditions play a pivotal role in directing the transformations of this compound and related compounds.

Catalysts:

Lewis Acids: Lewis acids like titanium(IV) isopropoxide in combination with BF₃·OEt₂ can catalyze the isomerization of cyclopropanols through a reversible ring-opening to a β-titanaketone. researchgate.net

Transition Metals: Iridium-catalyzed hydrogen borrowing processes have been used for the α-alkylation of ketones with alcohols, where cyclopropyl ketones are identified as crucial substrates. nih.gov Palladium catalysts are employed in tandem Heck-ring-opening reactions of cyclopropyldiol derivatives. acs.org Nickel acetylacetonate (B107027) catalyzes the regioselective ring-opening of cyclopropyl ketones. oup.com

Solvent Effects: The choice of solvent significantly impacts the reaction outcome. In the nickel-catalyzed ring-opening of cyclopropyl phenyl ketone, tetrahydrofuran (B95107) (THF) was found to be the most effective solvent for affording the ring-opened product with high regioselectivity compared to non-polar hydrocarbon solvents. oup.com Polar aprotic solvents can stabilize carbocation intermediates, favoring certain rearrangement pathways, while protic solvents may lead to nucleophilic trapping. smolecule.com For some reverse Cope eliminations, solvents like benzene (B151609) and xylene have been used successfully, and solvent choice can also influence the diastereoselectivity of the products. liverpool.ac.uk

Temperature: Temperature is a critical parameter. In the synthesis of 5-phenylthiophene-2-carbaldehyde from this compound and potassium sulfide in DMSO, the yield decreased drastically at lower temperatures. rsc.org Similarly, in surface reactions of cyclopropylmethoxide, high-temperature annealing is required to induce rearrangement. figshare.com

The following table summarizes the effect of various catalysts and conditions on the reactions of cyclopropyl carbinol systems.

| Reaction Type | Substrate System | Catalyst/Reagent | Solvent | Temperature | Key Finding | Reference(s) |

| Rearrangement/Halogenation | endo-Cyclopropyl methanol in benzonorbornadiene | SOCl₂ | - | - | Formation of rearranged chlorides and alcohols via cationic intermediates. | tubitak.gov.trtubitak.gov.tr |

| Ring-Opening | Cyclopropyl phenyl ketone | Ni(acac)₂ / Trimethylaluminum | Tetrahydrofuran | 0 °C | Regioselective ring-opening to form 1-phenyl-1-pentanone. | oup.com |

| Isomerization | trans-3-deutero-r-1-methyl-cis-2-phenylcyclopropan-1-ol | Ti(O-i-Pr)₄ / BF₃·OEt₂ | - | - | Isomerization via reversible ring-opening to a β-titanaketone. | researchgate.net |

| Thiophene Synthesis | This compound | K₂S | DMSO | 120-140 °C | Formation of 5-phenylthiophene-2-carbaldehyde; DMSO plays a crucial role. | rsc.org |

| Hydrogen Borrowing | Cyclopropyl ketones | Iridium catalyst | - | - | Enables C-C bond formation for α-branched ketones. | nih.gov |

| Heck-Ring-Opening | Cyclopropyldiol derivatives | Palladium catalyst | - | - | Tandem reaction with regio- and stereoselectivity. | acs.org |

Isotope Labeling Experiments for Mechanistic Elucidation

Isotope labeling is a powerful tool for unraveling the mechanisms of complex chemical transformations. In the context of cyclopropylmethanol rearrangements, labeling experiments, particularly with deuterium (B1214612), have provided significant insights.

Labeling studies have demonstrated that the transformation of cyclopropylmethanols can involve a cyclopropyl cation rearranging to another cyclopropyl cation. tubitak.gov.tr The use of selectively deuterated 1,1-D₂-cyclopropylmethanol in surface reactions on molybdenum oxide showed isotopic scrambling, which is consistent with the formation of a relatively long-lived carbocation intermediate during the rearrangement. figshare.com

In a different mechanistic study, the isomerization of trans-3-deutero-r-1-methyl-cis-2-phenylcyclopropan-1-ol was facilitated by a mixture of Ti(O-i-Pr)₄ and BF₃·OEt₂. researchgate.net The distribution of the deuterium label in the resulting isomeric cyclopropanols provided evidence for a mechanism involving reversible ring-opening to a β-titanaketone. researchgate.net

Furthermore, deuterium labeling experiments were conducted to understand the nature of a cobalt-catalyzed hydrosilylation of cyclopropenes. When a deuterated cyclopropene (B1174273) was used, the corresponding deuterated silylcyclopropane was formed. nih.gov Using both a deuterated cyclopropene and a deuterated silane (B1218182) resulted in a fully deuterated cyclopropane, suggesting that a cyclopropylcobalt intermediate is protonated by the silane to regenerate the active catalyst. nih.gov

In the context of enzymatic hydroxylations, intramolecular and intermolecular kinetic isotope effects (KIEs) were determined for the hydroxylation of a trans-2-phenylcyclopropylmethane derivative by cytochrome P450 enzymes. acs.org The results, which showed two independent isotope-sensitive processes, were consistent with a two-oxidant model for the enzyme's mechanism. acs.org Additionally, ¹⁸O-labeling experiments in P450-catalyzed oxidations have been used to exclude pathways involving cationic intermediates that would react with water. nih.gov

These examples underscore the critical role of isotope labeling in distinguishing between different mechanistic possibilities, such as cationic versus radical pathways, and in identifying the specific steps of a reaction sequence. tubitak.gov.trfigshare.com

Stereochemical Aspects and Chiral Resolution of 1 Cyclopropyl 1 Phenylethanol and Its Analogs

Enantiomer Identification and Characterization Techniques

The identification and characterization of the enantiomers of 1-cyclopropyl-1-phenylethanol and its analogs are primarily achieved through chiroptical and chromatographic methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) using chiral solvating or shift agents can be employed to distinguish between enantiomers. nih.gov However, the most definitive and widely used methods involve chromatography with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the enantiomers. For instance, the enantiomers of the related compound 1-phenylethanol (B42297) have been successfully separated using HPLC with a Chiralcel OB column. nih.govsemanticscholar.org Similarly, GC analysis on a chiral column like Astec® CHIRALDEX™ B-PM can resolve the enantiomers of 1-phenylethanol. sigmaaldrich.com These techniques not only confirm the presence of both enantiomers but also allow for the determination of their relative amounts, which is crucial for monitoring the progress of chiral resolutions and asymmetric syntheses.

Methods for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound and its analogs, both enzymatic and chromatographic methods have proven effective.

Enzymatic kinetic resolution is a widely utilized method that takes advantage of the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer over the other. semanticscholar.org In the case of racemic alcohols like 1-phenylethanol, a common approach is the transesterification reaction where one enantiomer is selectively acylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. scirp.orgscielo.br

Principles and Kinetics: The fundamental principle lies in the different reaction rates of the two enantiomers with the enzyme. For example, in the lipase-catalyzed acylation of (R,S)-1-phenylethanol, the enzyme selectively acylates the (R)-enantiomer at a much higher rate than the (S)-enantiomer. researchgate.net The efficiency of this process is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. The kinetics of such reactions are often modeled using the Michaelis-Menten equation, which relates the initial reaction rate to the substrate concentration. scirp.org

Optimization Studies: Several factors can be optimized to improve the efficiency and selectivity of enzymatic resolutions. These include the choice of enzyme, acyl donor, solvent, temperature, and substrate concentration. nih.govscirp.org For the resolution of 1-phenylethanol, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been shown to be a highly effective catalyst. nih.govscirp.org Vinyl acetate (B1210297) is often used as an efficient acyl donor. nih.gov Optimization studies, often employing statistical methods like Response Surface Methodology (RSM), have been conducted to determine the ideal reaction conditions. For instance, for the Novozym 435-catalyzed resolution of (R,S)-1-phenylethanol, optimal conditions were found to be a substrate concentration of 240 mM, a biocatalyst loading of 11 mg/mL, a temperature of 42°C, and a reaction time of 75 minutes to achieve 100% enantiomeric excess for the substrate. nih.gov

Below is a table summarizing the optimization of various parameters for the enzymatic kinetic resolution of 1-phenylethanol.

Table 1: Optimization of Enzymatic Kinetic Resolution of 1-Phenylethanol

| Parameter | Optimal Condition/Range | Rationale/Effect |

|---|---|---|

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | High activity and selectivity for this substrate. nih.govscirp.org |

| Acyl Donor | Vinyl acetate | Irreversible reaction due to the tautomerization of the vinyl alcohol byproduct, driving the reaction forward. nih.gov |

| Solvent | n-Hexane | Non-polar solvents are generally preferred to maintain enzyme activity. nih.govscirp.org |

| Temperature | 40-60 °C | Balances reaction rate and enzyme stability. nih.govscirp.org |

| Substrate Concentration | ~200-240 mM | Higher concentrations can lead to substrate inhibition. nih.gov |

Chromatographic enantioseparation on a chiral stationary phase (CSP) is a direct method for resolving racemates. This technique relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

HPLC with Polysaccharide-based CSPs: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most widely used for HPLC enantioseparations due to their broad applicability. mdpi.com Columns like Chiralpak IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been successfully used for the resolution of various chiral compounds, including pharmaceuticals. fagg-afmps.be The separation mechanism involves a combination of interactions such as hydrogen bonding, π-π interactions, and steric repulsion between the analyte and the chiral selector. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. nih.gov

Metal-Organic Frameworks as CSPs: A more recent development in chiral chromatography is the use of chiral metal-organic frameworks (MOFs) as stationary phases. rsc.orgresearchgate.net MOFs offer high surface areas, tunable pore sizes, and abundant chiral active sites, making them promising candidates for enantioselective separations. researchgate.netnih.gov Chiral MOFs have been successfully employed as CSPs in HPLC for the separation of a variety of racemic compounds, including secondary alcohols. longdom.org The separation is based on the specific interactions between the enantiomers and the chiral environment within the MOF's pores. Research has shown that homochiral MOFs can exhibit excellent performance in the enantioseparation of sec-alcohols, with factors like electron-withdrawing substituents on the analyte enhancing the separation. longdom.org

The following table provides an overview of chromatographic methods for the enantioseparation of chiral alcohols.

Table 2: Chromatographic Enantioseparation of Chiral Alcohols

| Technique | Chiral Stationary Phase (CSP) | Principle | Applications |

|---|---|---|---|

| HPLC | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Differential interactions (H-bonding, π-π, steric) between enantiomers and the chiral polymer. fagg-afmps.benih.gov | Resolution of a wide range of pharmaceutical racemates. fagg-afmps.be |

| HPLC | Chiral Metal-Organic Frameworks (MOFs) | Enantioselective adsorption within the chiral pores of the MOF. nih.govlongdom.org | Separation of racemic sulfoxides, sec-alcohols, and other chiral compounds. rsc.orglongdom.org |

Influence of Stereochemistry on Reaction Selectivity and Pathway

The stereochemistry of this compound and its analogs can significantly influence the selectivity and pathway of their reactions. This is particularly evident in enzyme-catalyzed reactions and can also play a role in certain chemical transformations.

In enzymatic kinetic resolutions, as discussed previously, the enzyme's active site can distinguish between the two enantiomers, leading to high stereoselectivity. For example, lipases preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govresearchgate.net This selectivity is a direct consequence of the three-dimensional fit between the substrate enantiomer and the enzyme's chiral binding pocket.

In non-enzymatic reactions, the stereochemistry can also direct the course of a reaction. For instance, in the acid-catalyzed ring-opening of cyclopropanols, the stereochemistry of the starting material can influence the stereochemistry of the product. acs.org Although specific studies on the influence of stereochemistry on the reaction pathways of this compound are not extensively detailed in the provided context, it is a general principle in stereochemistry that the spatial arrangement of atoms in a chiral molecule can dictate the approach of a reagent and thus the outcome of the reaction. For example, in radical-mediated ring-opening reactions of cyclopropyl (B3062369) carbinols, the stereochemistry of substituents on the cyclopropane (B1198618) ring can influence the preferred pathway of ring cleavage. smolecule.com

Research Applications of 1 Cyclopropyl 1 Phenylethanol and Its Derivatives

Utilization as Chiral Building Blocks and Intermediates in Organic Synthesis

The inherent chirality and functional groups of 1-Cyclopropyl-1-phenylethanol make it an exemplary chiral building block in organic synthesis. wikipedia.org Its structure allows for stereoselective transformations, providing access to enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other specialized chemicals. wikipedia.org

Synthesis of Complex Molecules with Potential Biological Activity

This compound serves as a precursor for a variety of more complex molecules that have shown potential biological activity. smolecule.com For instance, derivatives of this alcohol have been investigated for their antimicrobial and antifungal properties. The synthesis often involves leveraging the hydroxyl group for further functionalization or utilizing the cyclopropyl (B3062369) and phenyl moieties to construct larger, more intricate structures. rsc.org In one notable reaction, this compound can undergo a ring-opening/annulation reaction with potassium sulfide (B99878) in DMSO to produce 5-phenylthiophene-2-carbaldehyde (B91291), demonstrating a pathway to novel heterocyclic compounds. rsc.org

Derivatives of 1-phenylethanol (B42297), a structurally related compound, have been explored for their potential as inhibitors of Galectin-3, a protein implicated in various diseases. lu.se This highlights the potential for derivatives of this compound to be investigated for similar biological targets. Furthermore, phenylethanol derivatives containing a trifluoromethyl pyrazole (B372694) pharmacophore have been designed and synthesized, showing significant antifungal activity. researchgate.net

Precursors for Pharmaceutical Compounds (e.g., in the synthesis of antithrombotic drugs like Prasugrel analogs)

A significant application of this compound derivatives is in the synthesis of pharmaceutical compounds, most notably analogs of the antithrombotic drug Prasugrel. google.comacs.org Prasugrel is a thienopyridine derivative used to prevent blood clots. acs.org The synthesis of Prasugrel and its analogs often involves the coupling of a thienopyridine moiety with a side chain derived from a cyclopropyl phenyl ketone. acs.orggoogleapis.com

The key intermediate, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a derivative of the core structure of this compound. googleapis.com The synthesis of this ketone can be achieved through methods like the Grignard reaction, where a Grignard reagent is formed from either the aromatic component or the cyclopropyl fragment. googleapis.com This ketone then undergoes further reactions, including bromination and subsequent coupling, to form the final drug substance. acs.orggoogleapis.com The efficiency and purity of these synthetic steps are critical for industrial production.

| Intermediate | Precursor/Reactant | Product Application |

| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | This compound derivative | Synthesis of Prasugrel analogs |

| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | Intermediate for Prasugrel synthesis |

Applications in Agrochemical and Fine Chemical Production

The structural motifs present in this compound are also found in compounds with applications in the agrochemical and fine chemical industries. google.com Chirality is a significant factor in the efficacy of many pesticides, with different enantiomers often exhibiting different levels of activity. acs.org The use of chiral building blocks like this compound can lead to the development of more effective and selective agrochemicals. acs.org

For example, cyclopropyl-containing compounds are utilized in the preparation of homoallylic alcohols and as intermediates for various organic compounds in the agrochemical sector. The cyclopropyl group can impart unique properties to the final product, influencing its biological activity and stability. While specific large-scale applications of this compound in agrochemical production are not extensively documented in publicly available literature, its derivatives are considered valuable intermediates. The production of fine chemicals often relies on versatile building blocks that can be readily modified, a role for which this compound is well-suited due to its reactive hydroxyl group and stable core structure. ethernet.edu.et

Role as Chiral Derivatizing Agents in Stereochemical Analysis

Chiral alcohols like 1-phenylethanol and its derivatives are employed as chiral derivatizing agents to determine the absolute stereochemistry of other molecules. lu.sejst.go.jp This technique involves reacting the chiral alcohol with the compound of interest to form diastereomers, which can then be distinguished using analytical methods like NMR spectroscopy or chromatography. dokumen.pub

While the direct use of this compound as a standard chiral derivatizing agent is not as widespread as some other reagents, its structural analog, α-cyclopropylbenzyl alcohol, has been used in these analyses. jst.go.jp The principle relies on the formation of esters (e.g., Mosher's esters) where the distinct magnetic environment created by the chiral agent allows for the determination of the absolute configuration of the substrate. jst.go.jp The unique steric and electronic properties of the cyclopropyl group in this compound could offer advantages in specific analytical challenges.

Contributions to Advanced Materials and Chemical Technologies

The unique molecular structure of this compound also suggests its potential use in the field of materials science. smolecule.com

Component in the Development of Novel Materials with Specific Properties

While still an emerging area of research, the incorporation of this compound and its derivatives into polymers or other materials could impart specific properties. smolecule.com The combination of the rigid cyclopropyl group and the aromatic phenyl ring can influence the thermal and mechanical properties of a material. The hydroxyl group also provides a site for polymerization or grafting onto other material surfaces. There is potential for its use in the development of specialized polymers and other advanced materials, though concrete examples in the literature are currently limited. bldpharm.com

Substrate in Catalytic Oxidation and Reduction Research

This compound and its derivatives are valuable substrates in the study of catalytic oxidation and reduction reactions. Their unique structure, featuring a cyclopropyl group attached to a carbinol center bearing a phenyl group, allows researchers to investigate the selectivity and mechanisms of various catalytic systems.

In the realm of catalytic oxidation, this compound serves as a model substrate to explore the efficacy of different catalysts and oxidizing agents. For instance, layered double hydroxide (B78521) (LDH) catalysts have been utilized for the aerobic oxidation of benzylic alcohols, including this compound. mdpi.com A study on the oxidation of this alcohol using an LDH catalyst revealed the formation of cyclopropyl phenyl ketone with a 64% yield, significantly, without any products resulting from the opening of the cyclopropyl ring. mdpi.com This outcome suggests that the oxidation mechanism proceeds through a two-electron pathway, likely involving a hydride shift, rather than a radical pathway that could induce ring-opening. mdpi.comnih.gov

The choice of catalyst and reaction conditions significantly influences the outcome of the oxidation. Various metal-based catalysts, including those based on iron, ruthenium, and manganese, have been investigated for the oxidation of alcohols like 1-phenylethanol, a structurally related compound. frontiersin.orgcore.ac.ukresearchgate.net For example, iron(II) complexes have been used as catalyst precursors for the oxidation of 1-phenylethanol with hydrogen peroxide in an aqueous medium. frontiersin.org The reactivity in alcohol oxidation often follows the order of primary benzylic, secondary benzylic, primary aliphatic, and then secondary aliphatic alcohols. royalsocietypublishing.org

Similarly, in catalytic reduction research, this compound is a useful substrate for evaluating the performance of reducing agents and catalyst systems. The reduction of the corresponding ketone, cyclopropyl phenyl ketone, using phenylsilane (B129415) in the presence of manganese N-heterocyclic carbene complexes has been studied. unl.pt The successful reduction to this compound without ring-opening provides evidence for a hydride transfer mechanism. nih.gov Other research has explored the use of chiral ruthenium diphosphine-diamine mixed-ligand complexes for the reduction of alkyl aryl ketones, achieving high enantiomeric excess in the corresponding secondary alcohols. ethernet.edu.et

Table 1: Catalytic Oxidation of this compound

| Catalyst System | Oxidant | Major Product | Yield | Mechanistic Insight |

| Layered Double Hydroxide (LDH) | Air (Aerobic) | Cyclopropyl phenyl ketone | 64% | Two-electron pathway, no ring-opening observed. mdpi.com |

| Iron(II) complexes (e.g., Fe(bpy)32) | Hydrogen Peroxide | Acetophenone (B1666503) (from 1-phenylethanol) | - | Demonstrates activity of iron catalysts in alcohol oxidation. frontiersin.org |

| Manganese N-heterocyclic carbene complexes | tert-Butyl hydroperoxide (TBHP) | Ketones (general alcohol oxidation) | - | Effective for oxidation of various alcohols. rsc.org |

Mechanistic Probes in Reaction and Rearrangement Studies

The strained cyclopropyl ring in this compound and its derivatives makes them excellent mechanistic probes to investigate reaction intermediates and rearrangement pathways. The high propensity of the cyclopropylcarbinyl radical or cation to undergo rapid ring-opening serves as a "clock" to time the lifetime of reactive intermediates. nih.govnih.gov

In studies of cytochrome P450-catalyzed hydroxylation reactions, substrates containing a cyclopropyl group are employed to differentiate between radical and cationic intermediates. nih.govresearchgate.net The formation of ring-opened products is indicative of a radical or cationic intermediate, whereas the retention of the cyclopropyl ring suggests a concerted mechanism or a very short-lived intermediate. nih.govmit.edu For instance, the oxidation of trans-2-phenyl-1-alkylcyclopropanes by cytochrome P450 can help elucidate the details of the hydroxylation mechanism. researchgate.net

The stability of the cyclopropyl ring under specific reaction conditions can provide crucial mechanistic information. For example, in the zirconium-catalyzed reduction of cyclopropyl phenyl ketone, the absence of ring-opened byproducts supports a hydride transfer mechanism over a radical pathway. nih.gov Similarly, the oxidation of this compound with LDH catalysts, which yields the corresponding ketone without ring-opening, points towards a two-electron pathway rather than a radical mechanism. mdpi.com

Furthermore, derivatives of this compound have been used to study cationic rearrangements. The reaction of an endo-cyclopropyl methanol (B129727) system incorporated in a benzonorbornadiene framework with thionyl chloride leads to products resulting from both cyclopropylcarbinyl-cyclopropylcarbinyl and cyclopropyl-allylcarbinyl rearrangements. researchgate.net These studies provide insight into the behavior of carbocationic intermediates and the factors that influence their rearrangement pathways.

The cyclopropane (B1198618) ring is also susceptible to acid-catalyzed cleavage due to its inherent ring strain. smolecule.com This reactivity has been exploited in novel sulfuration/annulation reactions where this compound reacts with potassium sulfide to form substituted thiophenes, demonstrating a versatile ring-opening strategy. smolecule.com

Table 2: Use of Cyclopropyl-Containing Compounds as Mechanistic Probes

| Reaction Type | Substrate System | Key Observation | Mechanistic Implication |

| Cytochrome P450 Hydroxylation | Cyclopropyl-containing compounds | Formation vs. absence of ring-opened products | Differentiates between radical/cationic intermediates and concerted mechanisms. nih.govmit.edu |

| Catalytic Reduction (Zirconium-catalyzed) | Cyclopropyl phenyl ketone | No ring-opened products | Supports a hydride transfer mechanism. nih.gov |

| Catalytic Oxidation (LDH-catalyzed) | This compound | No ring-opened products | Suggests a two-electron pathway (hydride shift). mdpi.com |

| Acid-catalyzed Rearrangement | endo-Cyclopropyl methanol in benzonorbornadiene | Formation of rearranged products | Elucidates pathways of cationic rearrangements. researchgate.net |

| Sulfuration/Annulation | This compound | Ring-opening to form thiophenes | Demonstrates controlled cleavage of the cyclopropane ring. smolecule.com |

Investigation of Bioactive Analogs and Metabolic Pathways (excluding direct biological effects and dosage)

The structural motif of this compound is of interest in medicinal chemistry for the synthesis and investigation of bioactive analogs and their metabolic pathways. The cyclopropyl group is a key structural element in various pharmaceuticals, valued for its ability to confer conformational rigidity and influence electronic properties. google.com While this section excludes direct discussion of biological effects, it focuses on the chemical studies that underpin the development and understanding of such molecules.

The synthesis of analogs often involves modifications to the phenyl ring or the ethanol (B145695) moiety of this compound. For instance, the synthesis of 2-(2-amino-6-cyclopropyl-pyrimidin-4-yl)-2,2-difluoro-1-(3-methoxy-phenyl)-ethanol highlights the use of the cyclopropyl group in creating novel scaffolds as potential bioisosteres of known bioactive compounds. nih.gov Such synthetic efforts aim to create structural diversity for further investigation. acs.org

Understanding the metabolic fate of compounds containing the cyclopropylphenyl group is crucial. Studies on the biotransformation of structurally related compounds, such as (+/-)-1-(4'-chlorophenyl)-2-phenylethanol, by phytopathogenic fungi like Botrytis cinerea have been conducted. researchgate.net These investigations reveal metabolic pathways such as regioselective hydroxylation of C-H bonds. researchgate.net Similarly, the metabolism of cyclopropylfentanyl, which contains a cyclopropyl group, has been studied in human hepatocytes, identifying major metabolites formed through processes like N-dealkylation. researchgate.net

The involvement of cytochrome P450 enzymes is a recurring theme in the metabolism of these compounds. mdpi.com These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylation and N-dealkylation. acs.orgnih.gov For example, the metabolism of melatonin, which involves O-demethylation and aromatic hydroxylation catalyzed by CYP1A1, provides a model for understanding the competing metabolic pathways that can occur. acs.org The design of artificial metabolic pathways is also an emerging area of research aimed at improving the production of valuable chemicals. sjtu.edu.cn

Theoretical and Computational Studies on 1 Cyclopropyl 1 Phenylethanol

Conformational Analysis and Stereoisomeric Investigations

The presence of the cyclopropyl (B3062369) and phenyl groups, both with distinct steric and electronic characteristics, gives rise to a complex conformational landscape for 1-cyclopropyl-1-phenylethanol. The molecule possesses a chiral center at the carbinol carbon, leading to the existence of (R)- and (S)-enantiomers.

Conformational Preferences:

Theoretical studies on analogous molecules, such as cyclopropylbenzene (B146485) and 1-phenylethanol (B42297), provide a basis for understanding the conformational preferences of this compound. For cyclopropylbenzene, computational studies have shown a preference for a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the phenyl ring. numberanalytics.com This arrangement minimizes steric hindrance. In the case of 1-phenylethanol, a gauche conformation, where the hydroxyl group has a specific spatial relationship with the phenyl ring, has been identified as the most stable through a combination of laser-induced fluorescence, IR spectroscopy, and DFT calculations. researchgate.net

For this compound, it is anticipated that the molecule adopts a conformation that balances the steric and electronic interactions between the methyl, hydroxyl, cyclopropyl, and phenyl substituents. It is likely that the cyclopropyl group orients itself in a bisected manner relative to the phenyl ring to minimize steric repulsion. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the phenyl ring could influence the rotational position of the phenyl group. In related compounds like 1-p-tolyl-2-phenylethanol, a gauche orientation of the cyclopropyl group relative to the phenyl ring has been suggested based on NMR studies. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for investigating these conformational equilibria. Characteristic upfield chemical shifts for the cyclopropyl protons (typically in the range of δ 0.2–1.5 ppm) can be observed. researchgate.net Variable-temperature NMR studies could potentially be used to determine the energy barriers between different conformers.

Stereoisomers:

As a chiral molecule, this compound exists as a pair of enantiomers, (R)-1-cyclopropyl-1-phenylethanol and (S)-1-cyclopropyl-1-phenylethanol. The spatial arrangement of the four different groups (methyl, hydroxyl, cyclopropyl, and phenyl) around the central carbon atom defines the absolute configuration. Stereospecific reactions involving related chiral β-aryl alcohols have been studied, highlighting the importance of stereochemistry in their chemical transformations.

| Stereoisomer | IUPAC Name |

| (R)-enantiomer | (R)-1-Cyclopropyl-1-phenylethanol |

| (S)-enantiomer | (S)-1-Cyclopropyl-1-phenylethanol |

Quantum Chemical Calculations (e.g., DFT Studies for Reaction Mechanisms, Vibrational Circular Dichroism (VCD) Spectroscopy)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reaction pathways, and spectroscopic properties of this compound.

DFT Studies for Reaction Mechanisms:

DFT calculations can be employed to model the transition states and reaction coordinates of chemical transformations involving this compound. For instance, the mechanism of acid-catalyzed rearrangements of cyclopropyl carbinols, which are structurally related to the target molecule, has been investigated using computational methods. researchgate.net These studies help in understanding the formation of carbocation intermediates and the subsequent ring-opening or rearrangement products. DFT can also be used to probe the mechanisms of oxidation or reduction reactions at the alcohol functionality. Theoretical investigations into the pyrolysis of similar compounds like 2-phenylethanol (B73330) have been conducted to understand their thermal decomposition pathways. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using DFT), the absolute stereochemistry of an enantiomer can be unambiguously assigned.

A hypothetical workflow for VCD analysis would involve:

Performing a conformational search for both (R)- and (S)-enantiomers using a computational method like DFT.

Calculating the vibrational frequencies and rotational strengths for the most stable conformers.

Generating a Boltzmann-averaged theoretical VCD spectrum.

Comparing the theoretical spectra of the (R)- and (S)-enantiomers with the experimental VCD spectrum of a single enantiomer to determine its absolute configuration.

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state structures, activation energies, reaction pathways |

| Vibrational Circular Dichroism (VCD) Spectroscopy (coupled with DFT) | Determination of Absolute Configuration | Comparison of experimental and calculated spectra to assign (R) or (S) configuration |

Computational Modeling of Chiral Recognition and Enantioselective Processes

Computational modeling is a valuable tool for understanding and predicting the outcomes of enantioselective processes, such as chiral separations and asymmetric catalysis.

Chiral Recognition:

The ability to distinguish between the (R)- and (S)-enantiomers of this compound is crucial for their separation and for understanding their interactions with other chiral molecules. Computational methods can be used to model the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector, such as a chiral stationary phase in chromatography or a chiral host molecule. Studies on the enantioselective complexation of the related 1-phenylethanol with chiral hosts have demonstrated that computational modeling can elucidate the structure of these complexes and explain the basis of chiral discrimination. nih.gov These models can reveal the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that lead to the preferential binding of one enantiomer over the other.

Enantioselective Processes:

Computational studies can provide mechanistic insights into enantioselective reactions involving this compound. For example, in an enantioselective enzymatic acylation, modeling can help to understand how the enzyme's active site accommodates one enantiomer more favorably. Similarly, for asymmetric catalysis, DFT calculations can be used to model the transition states of the catalyst-substrate complex for both enantiomers, allowing for the prediction of which enantiomer will react faster and thus be the major product. Computational studies on the kinetic resolution of related cyclopropane (B1198618) derivatives have been shown to support experimental findings. nsf.gov

| Modeling Technique | Process Studied | Insights Gained |

| Molecular Docking / Molecular Mechanics | Chiral Recognition | Binding affinities, preferred binding modes, key intermolecular interactions |

| Quantum Mechanics (e.g., DFT) | Enantioselective Catalysis | Transition state energies, origin of enantioselectivity |

Future Directions and Emerging Research Avenues for 1 Cyclopropyl 1 Phenylethanol

1-Cyclopropyl-1-phenylethanol, a tertiary alcohol featuring a unique combination of a phenyl group and a strained cyclopropyl (B3062369) ring, is a molecule of growing interest in synthetic chemistry. Its structural motifs are pertinent to various fields, demanding innovative research into its synthesis and application. This article explores the future directions and emerging research avenues for this compound, focusing on sustainable synthesis, enantioselective catalysis, novel transformations, and potential applications.

常见问题

Basic: What are effective synthetic routes for 1-Cyclopropyl-1-phenylethanol, and how can reaction conditions be optimized?

Methodological Answer:

this compound can be synthesized via Grignard reactions or catalytic hydrogenation. A viable approach involves reacting cyclopropylmagnesium bromide with acetophenone derivatives, followed by acidic workup. Optimization includes:

- Temperature Control : Maintain reaction temperatures between 0–5°C during Grignard reagent addition to prevent side reactions .

- Catalyst Selection : Use palladium-on-carbon (Pd/C) for hydrogenation of intermediate ketones, ensuring high pressure (3–5 atm H₂) for complete reduction .

- Purification : Employ fractional distillation or silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product from cyclopropane-containing byproducts .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the cyclopropane protons as a multiplet at δ 0.5–1.5 ppm and the hydroxyl proton (broad singlet, δ 1.5–2.5 ppm). The chiral center at C1 splits the phenyl group protons into distinct patterns .

- ¹³C NMR : Identify the quaternary cyclopropane carbon (δ 10–15 ppm) and the alcohol-bearing carbon (δ 70–75 ppm) .

- IR Spectroscopy : Confirm the hydroxyl group via a broad O-H stretch (3200–3600 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .

- Mass Spectrometry : Expect a molecular ion peak at m/z 162 (C₁₁H₁₄O⁺) and fragmentation patterns indicating cyclopropane ring cleavage .

Advanced: How does the cyclopropane ring influence the compound's reactivity in nucleophilic substitutions or oxidation reactions compared to non-cyclopropane analogs?

Methodological Answer:

The strained cyclopropane ring increases electrophilicity at the adjacent carbon, enhancing susceptibility to nucleophilic attack. Key considerations:

- Oxidation : Unlike 1-phenylethanol, oxidation with KMnO₄/NaOH may yield cyclopropane ring-opened products (e.g., 1-phenyl-1,2-diketones) due to ring strain destabilization .

- Nucleophilic Substitution : Use low-polarity solvents (e.g., THF) to minimize ring-opening during SN2 reactions. Kinetic studies show 10–20% faster substitution rates compared to cyclohexyl analogs .

Advanced: What strategies can resolve contradictions in stereochemical assignments of this compound derivatives using modern analytical approaches?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak IC column with ethanol/n-hexane (80:20) to separate enantiomers. Retention time differences ≥2 min confirm stereochemical purity .

- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons near the cyclopropane ring (δ 1.0–1.2 ppm) to infer conformational preferences .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral resolving agent (e.g., (-)-menthol) .

Advanced: How to design kinetic studies to investigate the thermal stability of this compound under different catalytic environments?

Methodological Answer:

- Experimental Setup : Use differential scanning calorimetry (DSC) to monitor decomposition onset temperatures (T₀) at heating rates of 5–10°C/min. Compare T₀ in acidic (H₂SO₄) vs. basic (NaOH) conditions .

- Rate Constant Calculation : Apply the Arrhenius equation to data from isothermal TGA studies (100–150°C). Activation energies (Eₐ) typically range 80–120 kJ/mol, with acid catalysis reducing Eₐ by 15–20% .

- Byproduct Analysis : Use GC-MS to identify ring-opened products (e.g., allylic alcohols) and quantify yields .

Basic: What purification methods are most effective for isolating this compound from complex reaction mixtures containing cyclopropane byproducts?

Methodological Answer:

- Distillation : Use vacuum distillation (bp 120–125°C at 15 mmHg) to separate the target compound from lower-boiling cyclopropane derivatives (e.g., cyclopropanol) .

- Chromatography : Optimize a silica gel column with a 7:3 hexane/ethyl acetate eluent. Monitor fractions via TLC (Rf ≈ 0.4) .

- Recrystallization : Dissolve crude product in warm n-pentane and cool to -20°C to yield crystals with >97% purity .

Advanced: How can computational chemistry methods predict the regioselectivity of electrophilic additions to the aromatic ring in this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The hydroxyl group activates the para position (electron density ≈ -0.35 e) more than the meta (-0.28 e) .

- MD Simulations : Simulate reaction trajectories for bromination in CS₂. Results show 85% para-substitution due to steric hindrance from the cyclopropane ring at ortho positions .

- NBO Analysis : Quantify hyperconjugative interactions between the hydroxyl group and aromatic π-system to explain directing effects .

Retrosynthesis Analysis